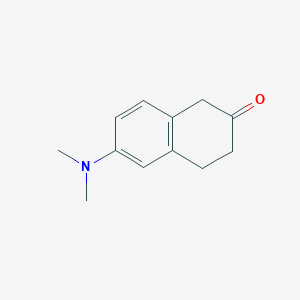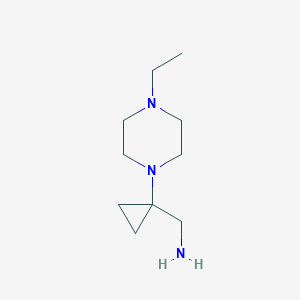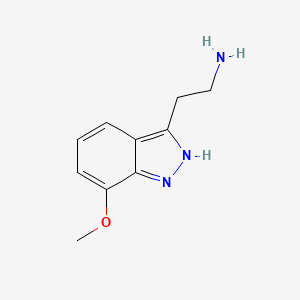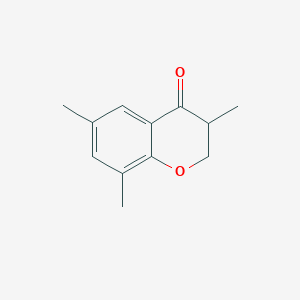
(6-chloro-7H-purin-8-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:
Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.
Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxyl groups, amines, thiols
Major Products:
Oxidation Products: Oxidized purine derivatives
Reduction Products: Reduced methanamine derivatives
Substitution Products: Substituted purine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.
DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.
Pathways Involved:
Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.
DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
6-chloropurine: Similar structure but lacks the methanamine group.
8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.
Uniqueness:
Dual Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.
Eigenschaften
Molekularformel |
C6H6ClN5 |
|---|---|
Molekulargewicht |
183.60 g/mol |
IUPAC-Name |
(6-chloro-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12) |
InChI-Schlüssel |
RLWSJONIFNXRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)

